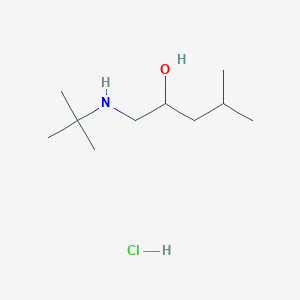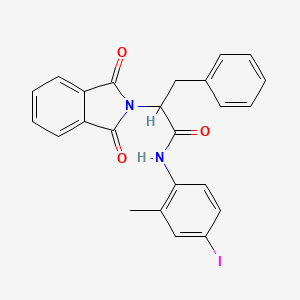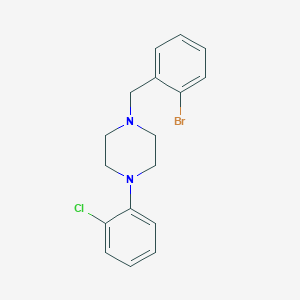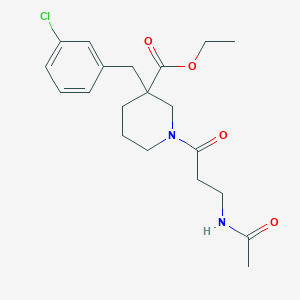
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride, also known as t-BuAMP, is a chiral amine that has gained significant attention in the scientific community due to its diverse applications in organic synthesis, catalysis, and medicinal chemistry. This compound is a white solid that is soluble in water and polar organic solvents. In
Aplicaciones Científicas De Investigación
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been extensively used in organic synthesis as a chiral auxiliary and ligand. Its unique structure and chirality make it an excellent candidate for asymmetric synthesis of various compounds. Additionally, it has been employed in catalysis, including the asymmetric reduction of ketones and imines. In medicinal chemistry, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been used as a building block for the synthesis of various chiral drugs, including antihistamines, antipsychotics, and anti-cancer agents.
Mecanismo De Acción
The mechanism of action for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride varies depending on its application. In organic synthesis, it acts as a chiral auxiliary or ligand, facilitating asymmetric synthesis. In catalysis, it acts as a reducing agent, providing a source of hydrogen for the reduction of ketones and imines. In medicinal chemistry, it is used as a building block for the synthesis of various chiral drugs.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride. However, it has been reported to exhibit low toxicity and good biocompatibility. In one study, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride was found to be a potent inhibitor of the growth of human lung cancer cells, demonstrating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride is its high enantioselectivity and purity, making it an excellent candidate for asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, making it suitable for medicinal chemistry applications. However, limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride research. One potential area is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies on its biochemical and physiological effects could provide insight into its potential as a therapeutic agent. Finally, exploring its applications in catalysis and organic synthesis could lead to the development of new chiral compounds with unique properties.
Métodos De Síntesis
The synthesis of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride can be achieved through various methods, including the reduction of the corresponding ketone or aldehyde, reductive amination, and asymmetric hydrogenation. One of the most commonly used methods is the reductive amination of 4-methyl-2-pentanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with high enantioselectivity and purity.
Propiedades
IUPAC Name |
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(2)6-9(12)7-11-10(3,4)5;/h8-9,11-12H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZYKVTQVKZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4984008.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)


![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)
![N-(3-methoxypropyl)-N'-(1-phenylcyclopropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4984054.png)
methanone](/img/structure/B4984059.png)
![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)

![2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4984084.png)
![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)